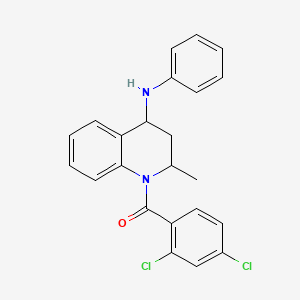![molecular formula C20H26N2O4S B5174595 N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5174595.png)
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethyl, methyl, and methoxyphenyl groups, as well as a sulfonyl glycinamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 2-ethyl-6-methylphenyl isocyanate, which is then reacted with 4-methoxyphenylsulfonyl chloride to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which N2-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-ethyl-N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- N~2~-ethyl-N-(2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
Uniqueness
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and sulfonyl glycinamide moieties enhances its reactivity and potential for diverse applications .
Propiedades
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-5-16-9-7-8-15(3)20(16)21-19(23)14-22(6-2)27(24,25)18-12-10-17(26-4)11-13-18/h7-13H,5-6,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAQREGBWXCQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5174514.png)
![4-(3,5-Dichlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B5174522.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5174532.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentyl]propanamide](/img/structure/B5174548.png)

![2-[5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-phenylethanone;hydrochloride](/img/structure/B5174580.png)
![N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5174582.png)
![3-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B5174584.png)
![1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B5174592.png)
![N-(2-cyanophenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5174601.png)
![3-(4-bromophenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5174602.png)

![N-(3'-chloro-3-biphenylyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5174611.png)
